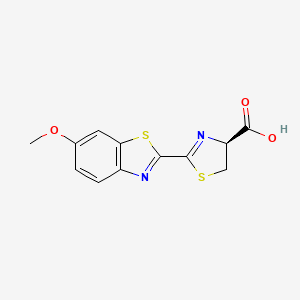
Cyclotheonellazole A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclotheonellazole A is a natural macrocyclic peptide first discovered in the marine sponge Theonella affinis swinhoei. It is known for its potent elastase inhibitory activity, making it a promising candidate for therapeutic applications, particularly in the treatment of acute lung injury and acute respiratory distress syndrome .
Preparation Methods
Synthetic Routes and Reaction Conditions
The total synthesis of Cyclotheonellazole A involves a 24-step linear process. Key reactions include three-component Mannich-type reactions and two late-stage oxidations . Another efficient synthetic route features the preparation of O-pivaloyl-protected α-hydroxy-β-amino amides and a one-pot process to introduce the challenging thiazole moiety .
Industrial Production Methods
The convergent synthesis approach, which yields high stereoselectivity and efficiency, is particularly promising for industrial applications .
Chemical Reactions Analysis
Types of Reactions
Cyclotheonellazole A undergoes various chemical reactions, including:
Oxidation: Late-stage oxidations are crucial in its synthesis.
Substitution: Introduction of the thiazole moiety involves substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents used include Dess-Martin periodinane and Swern oxidation reagents.
Substitution: Reagents such as thionyl chloride and triethylamine are used to introduce the thiazole moiety.
Major Products
The major product of these reactions is this compound itself, along with its analogues, which are synthesized to study structure-activity relationships .
Scientific Research Applications
Cyclotheonellazole A has a wide range of scientific research applications:
Mechanism of Action
Cyclotheonellazole A exerts its effects by inhibiting elastase, an enzyme involved in the breakdown of elastin. The compound forms a complex with elastase, likely involving a tetrahedral transition state with the Ser195-OH and the α-keto group of this compound . This inhibition reduces elastase activity, thereby preventing tissue damage and inflammation .
Comparison with Similar Compounds
Cyclotheonellazole A is unique among elastase inhibitors due to its potent activity and macrocyclic structure. Similar compounds include:
Cyclotheonellazole B: Contains leucine instead of 2-aminopentanoic acid, with an IC50 value of 0.10 nM.
Cyclotheonellazole C: Contains homoalanine instead of 2-aminopentanoic acid, with an IC50 value of 0.099 nM.
These compounds share similar inhibitory activities but differ in their amino acid compositions, highlighting the structural diversity and potential for optimization in drug development .
Properties
Molecular Formula |
C44H54N9NaO14S2 |
|---|---|
Molecular Weight |
1020.1 g/mol |
IUPAC Name |
sodium;[(2S,6S,9S,12S,16R,19E)-6-[(2S)-butan-2-yl]-12-[[(2S)-2-[[2-[(4-hydroxybenzoyl)amino]acetyl]amino]propanoyl]amino]-2-[(4-hydroxyphenyl)methyl]-4,5,8,11,15,18-hexaoxo-9-propyl-23-thia-3,7,10,14,17,24-hexazabicyclo[19.2.1]tetracosa-1(24),19,21-trien-16-yl]methanesulfonate |
InChI |
InChI=1S/C44H55N9O14S2.Na/c1-5-7-30-41(62)53-36(23(3)6-2)37(58)43(64)51-31(18-25-8-13-28(54)14-9-25)44-48-27(21-68-44)12-17-34(56)49-33(22-69(65,66)67)40(61)45-19-32(42(63)50-30)52-38(59)24(4)47-35(57)20-46-39(60)26-10-15-29(55)16-11-26;/h8-17,21,23-24,30-33,36,54-55H,5-7,18-20,22H2,1-4H3,(H,45,61)(H,46,60)(H,47,57)(H,49,56)(H,50,63)(H,51,64)(H,52,59)(H,53,62)(H,65,66,67);/q;+1/p-1/b17-12+;/t23-,24-,30-,31-,32-,33-,36-;/m0./s1 |
InChI Key |
LPCQOONMZQYYDO-RKVQIRNHSA-M |
Isomeric SMILES |
CCC[C@H]1C(=O)N[C@H](C(=O)C(=O)N[C@H](C2=NC(=CS2)/C=C/C(=O)N[C@H](C(=O)NC[C@@H](C(=O)N1)NC(=O)[C@H](C)NC(=O)CNC(=O)C3=CC=C(C=C3)O)CS(=O)(=O)[O-])CC4=CC=C(C=C4)O)[C@@H](C)CC.[Na+] |
Canonical SMILES |
CCCC1C(=O)NC(C(=O)C(=O)NC(C2=NC(=CS2)C=CC(=O)NC(C(=O)NCC(C(=O)N1)NC(=O)C(C)NC(=O)CNC(=O)C3=CC=C(C=C3)O)CS(=O)(=O)[O-])CC4=CC=C(C=C4)O)C(C)CC.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1S,3aS,5aR,7R,8S,9aR,9bR,11aR)-1-[(3R)-2,3-dihydroxy-6-methyl-5-methylideneheptan-2-yl]-3a,7,8-trihydroxy-9a,11a-dimethyl-1H,2H,3H,5aH,6H,7H,8H,9H,9bH,10H,11H-cyclopenta[a]phenanthren-5-one](/img/structure/B12429793.png)
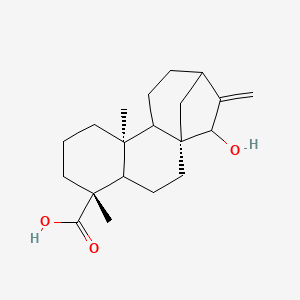
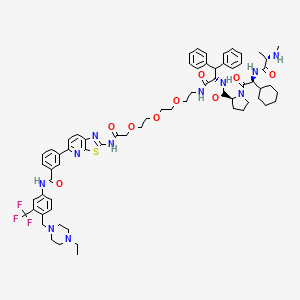
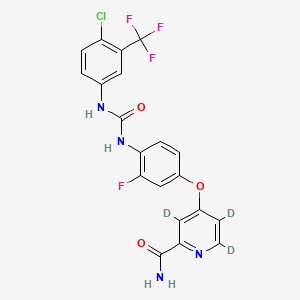
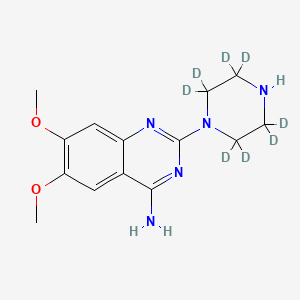
![[(2S,3R,4S,5S,6R)-3-[(2S,3R,4S,5S,6S)-4-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxy-6-methyl-5-[(2R,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] (4aS,6aR,6aS,6bR,8aR,9R,10R,11S,12aR,14bS)-11-hydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B12429817.png)

![sodium;[(3R,5R,7R,10S,12S,13R)-17-[(2R)-4-carboxybutan-2-yl]-2,2,4,4-tetradeuterio-7,12-dihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate](/img/structure/B12429836.png)
![Card-20(22)-enolide,3-[(6-deoxy-4-O-beta-D-glucopyranosyl-3-O-methyl-alpha-L-glucopyranosyl)oxy]-14-hydroxy-,(3beta,5beta,17alpha)-](/img/structure/B12429838.png)
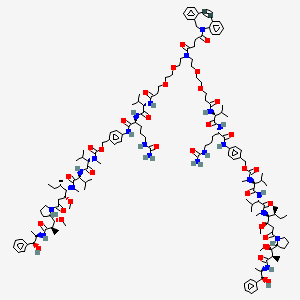
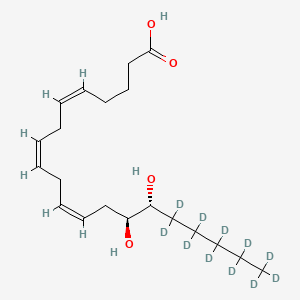
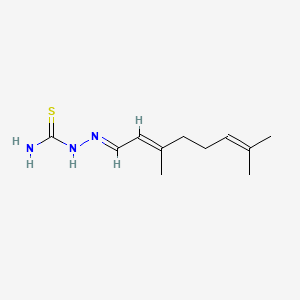
![4-{[(Benzyloxy)carbonyl]amino}-5,5,5-trifluoropentanoic acid](/img/structure/B12429854.png)
